Flavone, 5,7-dihydroxy-2/'-methoxy-

Description

Contextualization within Flavonoid Chemical Diversity and Biological Significance

Flavonoids represent a vast and diverse family of over 5,000 polyphenolic compounds that are synthesized by plants as secondary metabolites. oregonstate.edu These natural products are fundamental to plant physiology, contributing to functions such as pigmentation, UV protection, and defense against pathogens. oregonstate.edunih.gov Chemically, flavonoids share a basic 15-carbon skeleton structure (C6-C3-C6), which consists of two benzene (B151609) rings (A and B) connected by a three-carbon linking chain that forms a heterocyclic pyran ring (C). numberanalytics.comwikipedia.org

The extensive chemical diversity within the flavonoid family arises from variations in the hydroxylation, methylation, glycosylation, and other substitution patterns on this core structure. nih.govnumberanalytics.com These structural modifications lead to the classification of flavonoids into several major subclasses, including flavones, flavonols, flavanones, isoflavones, and anthocyanidins. numberanalytics.commdpi.com The specific arrangement of these functional groups profoundly influences the biological activities of the compounds, such as their antioxidant and anti-inflammatory properties. nih.govnumberanalytics.com

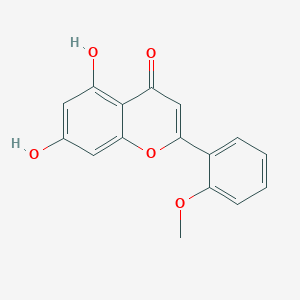

Flavones are a significant subclass characterized by a double bond between the C2 and C3 positions of the C ring and the absence of a hydroxyl group at the C3 position. nih.gov Flavone (B191248), 5,7-dihydroxy-2'-methoxy-, also known as 2'-methoxy-chrysin, belongs to this subclass. Its structure features hydroxyl groups at the C5 and C7 positions of the A-ring and a methoxy (B1213986) group at the C2' position of the B-ring. This specific substitution pattern distinguishes it from other flavones and is a key determinant of its chemical properties and biological potential.

Overview of the Current State of Research on O-Methylated Flavones

O-methylated flavones, a subclass of flavonoids characterized by the presence of one or more methoxy groups, have garnered significant scientific interest. The process of O-methylation, where a methyl group is attached to a hydroxyl group, critically alters the physicochemical properties of the parent flavonoid. nih.gov This structural modification generally increases the lipophilicity (fat-solubility) and metabolic stability of the compound. nih.govnih.gov

Research indicates that methylation can enhance the oral bioavailability of flavones by protecting the hydroxyl groups from extensive metabolism in the intestines and liver, where they would otherwise be rapidly conjugated and eliminated. nih.gov This increased stability and improved transport across biological membranes can lead to more potent biological effects. nih.gov

Furthermore, O-methylation can modulate the biological activities of flavonoids, leading to derivatives with enhanced or novel therapeutic properties. nih.govnih.gov Studies have shown that methylation can increase the potency of flavones in inhibiting cancer cell proliferation and can confer specific inhibitory activity against key enzymes involved in disease processes. nih.gov The position and number of methoxy groups are crucial, creating a diverse array of compounds with distinct biological profiles. For instance, O-methylation can provide a branchpoint in biosynthetic pathways that promote antimicrobial activity. nih.gov

Rationale for Comprehensive Investigation of Flavone, 5,7-dihydroxy-2'-methoxy-

The specific compound, Flavone, 5,7-dihydroxy-2'-methoxy-, presents a compelling case for in-depth investigation due to its unique structural features, which combine the foundational 5,7-dihydroxyflavone (chrysin) backbone with a methoxy group at the 2'-position. This particular substitution pattern is less common than methylation at other positions (e.g., C7 or C4'), suggesting it may possess novel biological activities.

The parent molecule, chrysin (B1683763) (5,7-dihydroxyflavone), is known for various biological activities, but its therapeutic potential is often limited by poor bioavailability. nih.gov The addition of a methoxy group, as seen in Flavone, 5,7-dihydroxy-2'-methoxy-, is hypothesized to overcome this limitation, potentially leading to enhanced biological efficacy. The presence of both free hydroxyl groups (at C5 and C7) and a methoxy group (at C2') creates a molecule with a unique balance of hydrophilicity and lipophilicity, which may influence its interaction with cellular targets.

Preliminary research into related methoxyflavones has revealed significant biological potential. For example, other 5,7-dihydroxy-methoxyflavone derivatives have been investigated for their ability to inhibit prostaglandin (B15479496) E2 production, a key process in inflammation. researchgate.net Furthermore, compounds with similar structures have been found to induce apoptosis in various cancer cell lines, suggesting potential as anticancer agents. researchgate.net Given these precedents, a thorough investigation into the specific properties and activities of Flavone, 5,7-dihydroxy-2'-methoxy- is warranted to explore its potential as a novel bioactive compound.

Research Objectives and Scope

A comprehensive investigation of Flavone, 5,7-dihydroxy-2'-methoxy- would be guided by a set of clear objectives designed to fully characterize its chemical nature and biological potential. The primary objectives of such a research program would be:

Chemical Synthesis and Characterization: To develop and optimize a robust synthetic pathway for the production of high-purity Flavone, 5,7-dihydroxy-2'-methoxy- and to fully characterize its structural and physicochemical properties.

Biological Activity Profiling: To systematically screen the compound against a wide range of biological targets and cellular models to identify and validate its primary bioactivities (e.g., anti-inflammatory, anticancer, neuroprotective).

Mechanism of Action Studies: To elucidate the specific molecular mechanisms by which Flavone, 5,7-dihydroxy-2'-methoxy- exerts its biological effects, including the identification of its direct cellular targets and its impact on key signaling pathways.

Structure-Activity Relationship (SAR) Analysis: To synthesize and evaluate a series of structural analogs to determine the importance of the 5-OH, 7-OH, and 2'-OCH3 groups for its observed biological activity, providing insights for the design of more potent derivatives.

The scope of this research would be confined to preclinical, in vitro and in vivo laboratory studies. It would focus exclusively on the fundamental chemical and biological properties of the compound, without extending to clinical trials, dosage formulation, or the investigation of adverse effects in humans. The research would aim to build a foundational, evidence-based understanding of Flavone, 5,7-dihydroxy-2'-methoxy- as a novel natural product-derived molecule.

Data Tables

Table 1: Chemical Identifiers for Flavone, 5,7-dihydroxy-2'-methoxy-

| Identifier | Value |

| IUPAC Name | 5,7-dihydroxy-2-(2-methoxyphenyl)chromen-4-one |

| Common Name | 2'-Methoxy-chrysin |

| Molecular Formula | C16H12O5 |

| Molecular Weight | 284.26 g/mol |

| CAS Number | 35334-93-5 |

Structure

3D Structure

Properties

CAS No. |

10458-35-2 |

|---|---|

Molecular Formula |

C16H12O5 |

Molecular Weight |

284.26 g/mol |

IUPAC Name |

5,7-dihydroxy-2-(2-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C16H12O5/c1-20-13-5-3-2-4-10(13)14-8-12(19)16-11(18)6-9(17)7-15(16)21-14/h2-8,17-18H,1H3 |

InChI Key |

SWYVZKGICYEZDR-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O |

Origin of Product |

United States |

Occurrence and Phytochemical Profiling in Biological Matrices

The investigation into the natural occurrence of 5,7-dihydroxy-2'-methoxyflavone has primarily centered on the plant kingdom, a rich source of diverse flavonoid compounds. Phytochemical analyses have sought to identify and document this specific flavone (B191248) in various botanical matrices.

Identification and Documentation in Botanical Sources

The verification of 5,7-dihydroxy-2'-methoxyflavone in specific plant species is a critical aspect of its phytochemical profiling. While a broad range of flavonoids have been identified across the plant kingdom, the documentation of this particular compound remains specific to certain genera.

Research into the chemical constituents of Salvia texana, a member of the Lamiaceae family, has led to the isolation of several flavonoid compounds. From a methanolic extract of the roots of Salvia texana, researchers have successfully isolated and characterized 5-hydroxy-7,4'-dimethoxyflavone and (+)-2(S)-5-hydroxy-7-methoxyflavanone. documentsdelivered.com However, the presence of 5,7-dihydroxy-2'-methoxyflavone in Salvia texana has not been explicitly documented in the available scientific literature.

Within the broader Salvia genus, other methoxylated flavones have been identified. For instance, phytochemical studies of Salvia mirzayanii have revealed the presence of compounds such as 5,7-dihydroxy-6,4'-dimethoxyflavone. nih.gov This highlights the chemical diversity within the Salvia genus, where variations in methoxylation and hydroxylation patterns on the flavone skeleton are common. Further research is required to definitively ascertain the presence or absence of 5,7-dihydroxy-2'-methoxyflavone in Salvia texana and other Salvia species.

Comparative Analysis of Distribution Across Various Plant Families

Methoxylated flavonoids, including compounds structurally related to 5,7-dihydroxy-2'-methoxyflavone, are not uniformly distributed across the plant kingdom. Their occurrence is more prominent in certain plant families. The Lamiaceae family, which includes the genus Salvia, is a well-known source of a wide array of secondary metabolites, including numerous flavones. mdpi.comnih.gov

A comparative analysis indicates that several families are particularly rich in methoxylated flavonoids. These include:

Lamiaceae: This family is a significant source of various methoxylated flavones. psecommunity.orgresearchgate.net Species within this family are known to produce a diverse range of these compounds, which contribute to their chemical profiles. nih.govresearchgate.netresearchgate.net

Asteraceae: The sunflower family is another major reservoir of methoxylated flavonoids.

Fabaceae: The legume family also demonstrates a notable diversity of these compounds.

Rutaceae: The citrus family is recognized for its production of a variety of methoxylated flavones.

The following table provides a comparative overview of the distribution of methoxylated flavonoids in these key plant families.

| Plant Family | Presence of Methoxylated Flavonoids | Examples of Isolated Compounds |

| Lamiaceae | High | 5,7-dihydroxy-6-methoxyflavone (from Scutellaria baicalensis), 5,4'-dihydroxy-6,7-dimethoxyflavone (from Salvia tomentosa) nih.govacs.org |

| Asteraceae | High | Eupatorin (from various species) |

| Fabaceae | Moderate | Various methoxylated isoflavones |

| Rutaceae | High | Nobiletin, Tangeretin (from Citrus species) |

This table is generated based on available research and is not exhaustive.

Exploration of Occurrence in Other Biological Systems

The investigation into the occurrence of 5,7-dihydroxy-2'-methoxyflavone has been predominantly focused on botanical sources. To date, there is no significant scientific literature documenting the natural presence of this specific flavone in other biological systems, such as in animals, fungi, or microorganisms. The biosynthesis of flavonoids is a characteristic feature of plant metabolism, and their presence in other life forms is typically attributed to dietary intake or symbiotic relationships with plants.

Isolation and Chromatographic Purification Methodologies

Advanced Extraction Techniques from Complex Natural Samples

The initial step in isolating 5,7-dihydroxy-2'-methoxyflavone involves its extraction from the source material. Traditional methods like maceration and Soxhlet extraction, while effective, are often time-consuming and require large volumes of organic solvents. Modern, advanced techniques are now more commonly employed to improve efficiency, reduce solvent consumption, and increase extraction yields. nih.govnih.gov These "green extraction" techniques are better for the environment and often result in a higher quality extract. nih.gov

Several advanced methods are applicable for the extraction of flavonoids like 5,7-dihydroxy-2'-methoxyflavone:

Ultrasound-Assisted Extraction (UAE): This technique uses the energy of ultrasonic waves to disrupt plant cell walls, enhancing the penetration of the solvent into the cellular matrix and facilitating the release of the target compound. UAE is known for its reduced extraction times and lower energy consumption. nih.govresearchgate.net

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the sample, leading to a rapid transfer of energy and a significantly faster extraction process compared to conventional methods. nih.govresearchgate.net This technique is highly efficient for extracting phenolic compounds, including flavonoids. nih.gov

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses solvents at elevated temperatures and pressures. These conditions increase the solubility and diffusion rate of the analyte while decreasing the viscosity of the solvent, resulting in a rapid and efficient extraction. nih.govresearchgate.net

Supercritical Fluid Extraction (SFE): This method employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. SFE is highly selective and allows for the extraction of compounds without the use of organic solvents, which is advantageous for isolating thermolabile compounds. nih.govresearchgate.net

The choice of extraction solvent is critical and is typically based on the polarity of the target flavone (B191248). For moderately polar flavonoids, solvents such as ethanol, methanol, or aqueous mixtures of these alcohols are commonly used. nih.govresearchgate.net

Multi-Stage Chromatographic Separation Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, a multi-stage chromatographic approach is necessary to isolate and purify 5,7-dihydroxy-2'-methoxyflavone. researchgate.net

Column chromatography is a fundamental technique for the initial fractionation of the crude plant extract. nih.govresearchgate.net This method separates compounds based on their differential adsorption to a stationary phase. The crude extract is loaded onto a column packed with an adsorbent, most commonly silica gel or Sephadex LH-20. researchgate.netmyfoodresearch.com

The separation is achieved by eluting the column with a solvent system of gradually increasing polarity (gradient elution). nih.gov This process separates the complex mixture into simpler fractions. The selection of the mobile phase is crucial for effective separation.

| Parameter | Description | Common Application Example |

|---|---|---|

| Stationary Phase | The solid adsorbent material packed in the column. | Silica Gel (70-230 mesh), Sephadex LH-20 nih.govmyfoodresearch.com |

| Mobile Phase (Eluent) | A solvent or mixture of solvents used to move the compounds through the column. | Gradient of n-hexane and ethyl acetate; or chloroform and methanol nih.govresearchgate.net |

| Fraction Collection | Eluted solvent is collected in sequential tubes. | Fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound. |

Fractions obtained from column chromatography that show the presence of the target compound can be further purified using preparative Thin Layer Chromatography (TLC). Preparative TLC is a valuable method for isolating small to moderate quantities of a compound with high purity.

In this technique, the enriched fraction is applied as a continuous band onto a thick-layer TLC plate. The plate is then developed in a suitable solvent system. The separated bands corresponding to different compounds are visualized, typically under UV light, as flavonoids are often UV-active. The band corresponding to 5,7-dihydroxy-2'-methoxyflavone is then physically scraped from the plate, and the compound is eluted from the adsorbent material with an appropriate solvent.

| Parameter | Description | Common Application Example |

|---|---|---|

| Stationary Phase | A thick layer of adsorbent (e.g., silica gel) coated on a glass plate. | Silica gel GF254 |

| Mobile Phase | Solvent system chosen based on analytical TLC to achieve good separation. | Methanol/chloroform/hexane mixtures |

| Visualization | Method to locate the separated compound bands. | UV lamp (254 nm or 365 nm) |

| Elution | Recovering the compound from the scraped adsorbent. | Ethanol or Methanol |

For the final stage of purification to achieve a high degree of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. Preparative HPLC, in particular, is a powerful tool due to its excellent resolution and efficiency.

The partially purified fraction is injected into an HPLC system equipped with a preparative column, often a reversed-phase column such as a C18. The separation is based on the differential partitioning of the compound between the stationary phase and the mobile phase. An isocratic or gradient elution with a mobile phase, typically a mixture of acetonitrile or methanol and water, is used to elute the compounds. The peak corresponding to 5,7-dihydroxy-2'-methoxyflavone is collected, and the solvent is evaporated to yield the pure compound.

| Parameter | Description | Common Application Example |

|---|---|---|

| Column | The stationary phase for separation. | Reversed-Phase C18 column myfoodresearch.com |

| Mobile Phase | A mixture of solvents for elution. | Gradient of Methanol and 0.1% aqueous Trifluoroacetic Acid |

| Detection | Method for detecting the compound as it elutes. | UV Detector set at 254 nm and 350 nm myfoodresearch.com |

| Mode | The elution method used. | Preparative Scale |

Methodologies for Purity Assessment of Isolated Compounds

Once 5,7-dihydroxy-2'-methoxyflavone has been isolated, its purity must be rigorously assessed. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is a primary method for determining purity. A pure compound should ideally appear as a single, sharp, and symmetrical peak in the chromatogram when analyzed using various mobile phases.

Thin Layer Chromatography (TLC): The isolated compound should appear as a single spot on a TLC plate when developed with different solvent systems.

Spectroscopic Methods: These methods are essential for confirming the structure and purity of the isolated compound.

UV-Vis Spectroscopy: The UV spectrum of a flavone provides information about its basic structure. Flavones typically exhibit two major absorption bands, and the positions of these maxima can indicate the oxygenation pattern of the rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for unambiguous structure elucidation. The chemical shifts, coupling constants, and integration of the signals in the spectra provide detailed information about the arrangement of atoms in the molecule, confirming the identity of 5,7-dihydroxy-2'-methoxyflavone and revealing the presence of any impurities.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern, further confirming its identity.

Chemical Synthesis and Analog Derivatization Strategies

De Novo Synthetic Pathways for Flavone (B191248) Core Structures

The construction of the fundamental 2-phenylchromen-4-one (flavone) backbone is achievable through several established synthetic methodologies. These pathways typically involve the condensation of a substituted 2-hydroxyacetophenone with a substituted benzoic acid derivative, followed by cyclization to form the characteristic heterocyclic C ring.

One of the most classical and versatile methods is the Baker-Venkataraman rearrangement . This reaction involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the flavone. While effective, this method often requires the use of protecting groups for polyhydroxylated systems to avoid side reactions.

Another widely employed strategy is the Allan-Robinson synthesis . This method involves the reaction of a 2-hydroxyacetophenone with an aromatic anhydride in the presence of its sodium salt, leading directly to the formation of the flavone.

The Algar-Flynn-Oyamada (AFO) reaction provides a route to flavonols (3-hydroxyflavones) through the oxidative cyclization of a 2'-hydroxychalcone. While this method introduces a hydroxyl group at the 3-position, subsequent deoxygenation can provide the flavone core.

More contemporary approaches often utilize transition-metal-catalyzed cross-coupling reactions to construct the flavone skeleton, offering milder reaction conditions and broader substrate scope.

| Synthetic Pathway | Key Reactants | Key Intermediates |

| Baker-Venkataraman Rearrangement | 2-Hydroxyacetophenone, Aromatic acid chloride/anhydride | 2-Acyloxyacetophenone, 1,3-Diketone |

| Allan-Robinson Synthesis | 2-Hydroxyacetophenone, Aromatic anhydride | - |

| Algar-Flynn-Oyamada Reaction | 2'-Hydroxychalcone | Chalcone epoxide |

Targeted Synthesis of Flavone, 5,7-dihydroxy-2'-methoxy-

A logical approach would commence with a suitably protected phloroglucinol derivative, such as 2,4,6-trihydroxyacetophenone, to form the A-ring with the desired 5,7-dihydroxy pattern. The B-ring precursor would be 2-methoxybenzoic acid or its corresponding acid chloride.

Proposed Synthetic Scheme:

Protection of Hydroxyl Groups: The hydroxyl groups of 2,4,6-trihydroxyacetophenone would likely require protection to prevent unwanted side reactions during subsequent steps. Benzyl or methoxymethyl (MOM) ethers are common choices for protecting phenolic hydroxyls due to their relative stability and ease of removal.

Esterification (Baker-Venkataraman approach): The protected 2-hydroxyacetophenone would be reacted with 2-methoxybenzoyl chloride in the presence of a base like pyridine to form the corresponding 2-aroyloxyacetophenone.

Rearrangement: The resulting ester would then be subjected to base-catalyzed Baker-Venkataraman rearrangement to yield the 1,3-diketone intermediate.

Cyclization and Deprotection: Acid-catalyzed cyclization of the diketone would afford the protected flavone. Subsequent deprotection, for example, through hydrogenolysis for benzyl groups or acidic cleavage for MOM groups, would yield the target molecule, Flavone, 5,7-dihydroxy-2'-methoxy-.

An alternative strategy could involve the Claisen-Schmidt condensation of a protected 2,4,6-trihydroxyacetophenone with 2-methoxybenzaldehyde to form a chalcone, followed by oxidative cyclization to the flavone.

Regioselective O-Methylation and Demethylation Techniques

The precise placement of the methoxy (B1213986) group at the 2'-position is critical and relies on regioselective methylation or the use of a pre-methylated starting material. In the synthesis of partially methylated flavonoids, achieving regioselectivity is a significant challenge due to the similar reactivity of the multiple hydroxyl groups.

Regioselective O-Methylation:

Direct methylation of a polyhydroxyflavone often leads to a mixture of products. To achieve selective methylation, one can employ protecting groups to block all but the desired hydroxyl group for methylation. For instance, the 5-hydroxyl group exhibits lower reactivity due to hydrogen bonding with the C4-carbonyl group, which can sometimes be exploited for selective reactions at other positions.

Chemical methylation is commonly performed using reagents like dimethyl sulfate (B86663) (DMS) or methyl iodide in the presence of a base such as potassium carbonate. mdpi.com More environmentally friendly methods using dimethyl carbonate (DMC) have also been developed. mdpi.com The choice of solvent and base can influence the regioselectivity of the reaction.

Regioselective Demethylation:

Conversely, starting from a polymethoxylated flavone and selectively demethylating is another viable strategy. Reagents like aluminum chloride (AlCl₃) or boron tribromide (BBr₃) are frequently used for the cleavage of methoxy groups. koreascience.kr The conditions can often be tuned to achieve selective demethylation. For example, AlCl₃ in acetonitrile is known to selectively demethylate the 5-methoxy group. koreascience.kr Thiol-assisted demethylation has also been reported as an efficient and regioselective method. thieme-connect.comresearchgate.netbeilstein-archives.org

| Technique | Reagents | Selectivity |

| O-Methylation | Dimethyl sulfate (DMS), Methyl iodide, Dimethyl carbonate (DMC) | Often requires protecting groups for regioselectivity. |

| Demethylation | Aluminum chloride (AlCl₃), Boron tribromide (BBr₃), Thiols | Can be highly regioselective depending on reaction conditions. |

Design and Synthesis of Structurally Modified Analogs

The synthesis of structurally modified analogs of Flavone, 5,7-dihydroxy-2'-methoxy- is essential for exploring its biological activities and establishing structure-activity relationships. Modifications can be made to the A-ring, B-ring, or the heterocyclic C-ring.

A-Ring Modifications:

Alkylation/Acylation of Hydroxyl Groups: The 5- and 7-hydroxyl groups can be alkylated or acylated to investigate the influence of these functionalities on activity. For example, the synthesis of 5-hydroxy-7-methoxyflavone analogs has been reported. koreascience.kr

Introduction of Additional Substituents: Halogens, alkyl groups, or other functionalities could be introduced onto the A-ring, starting from appropriately substituted phloroglucinol derivatives.

B-Ring Modifications:

Alteration of the Methoxy Group Position: Analogs with the methoxy group at the 3'- or 4'-position can be synthesized to probe the importance of the 2'-methoxy substitution.

Introduction of Other Substituents: A wide variety of substituted benzaldehydes or benzoic acids can be used as starting materials to introduce different functional groups (e.g., hydroxyl, halogen, nitro, amino) onto the B-ring. The synthesis of analogs with multiple methoxy groups on the B-ring, such as 5-hydroxy-3',4',7-trimethoxyflavone, has been described. nih.gov

Replacement of the Phenyl B-Ring: The 2'-methoxyphenyl group could be replaced with other aromatic or heteroaromatic systems to explore the impact on biological activity.

C-Ring Modifications:

Substitution at the C-3 Position: Introduction of a hydroxyl group (to form a flavonol) or other small substituents at the C-3 position can be achieved through various synthetic routes.

Saturation of the C2-C3 Double Bond: Reduction of the C2-C3 double bond would yield the corresponding flavanone analog.

The synthesis of these analogs would generally follow the de novo pathways described in section 4.1, utilizing appropriately substituted starting materials. The choice of synthetic strategy would depend on the specific structural modifications desired.

Biosynthetic Pathways and Enzymatic Mechanisms

Elucidation of General Flavonoid Biosynthesis in Plants

The journey to forming 5,7-dihydroxy-2'-methoxyflavone begins with the well-established general flavonoid biosynthetic pathway, a cornerstone of plant secondary metabolism. nih.govoup.com This pathway originates from the phenylpropanoid pathway, utilizing phenylalanine as a starting block. nih.gov A series of enzymatic reactions, catalyzed by enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), converts phenylalanine into p-coumaroyl-CoA. nih.gov

This activated intermediate then enters the flavonoid-specific pathway, where it undergoes condensation with three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS), the first committed enzyme of flavonoid biosynthesis. mdpi.com The resulting chalcone is then isomerized by chalcone isomerase (CHI) to form a flavanone, a key branch-point intermediate. oup.com From this flavanone scaffold, various classes of flavonoids are synthesized through the action of different enzymes. For the formation of flavones, flavone (B191248) synthase (FNS) introduces a double bond into the C-ring of the flavanone. mdpi.com The resulting flavone can then undergo various modifications, including hydroxylation and, crucially for our subject, methylation. mdpi.com

The entire process is tightly regulated at the genetic level, with transcription factors from the MYB, bHLH, and WD40 protein families playing pivotal roles in controlling the expression of the biosynthetic genes. nih.gov This intricate regulatory network ensures that the production of flavonoids is coordinated with the developmental and environmental needs of the plant. nih.gov

Role of Methyltransferases in Flavone O-Methylation

The final and defining step in the biosynthesis of 5,7-dihydroxy-2'-methoxyflavone is the addition of a methyl group to a hydroxyl group on the flavone backbone, a process known as O-methylation. This reaction is catalyzed by a class of enzymes called O-methyltransferases (OMTs). mdpi.comtandfonline.com Plant OMTs utilize S-adenosyl-L-methionine (SAM) as a methyl donor to transfer a methyl group to a specific hydroxyl group on the flavonoid substrate. mdpi.comnih.gov

O-methylation is a critical modification that can significantly alter the physicochemical properties and biological activities of flavonoids. nih.gov Methylation generally increases the lipophilicity of the flavonoid, which can enhance its stability, membrane permeability, and potential for intracellular interactions. mdpi.com The regioselectivity of OMTs, meaning their ability to methylate a specific hydroxyl group on the flavonoid scaffold, is a key determinant of the final product's structure and function. tandfonline.com This specificity is dictated by the amino acid sequence and the three-dimensional structure of the enzyme's active site. tandfonline.com

Plant OMTs are a diverse family of enzymes, and different OMTs have evolved to catalyze methylation at various positions on the flavonoid A, B, and C rings. mdpi.com This diversity is a major contributor to the vast array of methylated flavonoids found in the plant kingdom. mdpi.com

Identification and Characterization of Enzymes Specific to Flavone, 5,7-dihydroxy-2'-methoxy- Formation

While the general roles of OMTs in flavonoid biosynthesis are well-understood, the specific enzyme responsible for the 2'-O-methylation of a flavone to produce 5,7-dihydroxy-2'-methoxyflavone has not been definitively characterized in the scientific literature. However, research into related enzymes provides strong evidence for the existence and potential nature of such an enzyme.

Studies have identified and characterized numerous flavonoid OMTs with specificity for other positions on the flavonoid rings, such as 3', 4', 5, 6, 7, and 8. The characterization of an isoliquiritigenin 2'-O-methyltransferase from alfalfa, which methylates a chalcone at the 2'-position, demonstrates that enzymatic methylation at this specific position is indeed a part of flavonoid metabolism. Chalcones are direct precursors to flavones, suggesting that a similar enzymatic mechanism could exist for the 2'-O-methylation of flavones.

The substrate promiscuity often observed in plant OMTs further supports this hypothesis. It is plausible that an existing OMT, perhaps one primarily identified for its activity at another position, could also possess a secondary, less efficient activity for the 2'-hydroxyl group of a flavone substrate. Alternatively, a highly specific flavone 2'-O-methyltransferase may exist in certain plant species that produce 2'-methoxylated flavones, but it has yet to be isolated and characterized.

Biochemical assays are crucial for the characterization of such an enzyme. mdpi.commaxapress.commaxapress.com These assays typically involve incubating a purified recombinant OMT with the potential flavone substrate (in this case, a 5,7,2'-trihydroxyflavone) and the methyl donor SAM. mdpi.commaxapress.commaxapress.com The reaction products are then analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the formation of the 2'-O-methylated product. mdpi.commaxapress.com

Genetic and Molecular Basis of Flavone Methylation Processes

The methylation of flavones is fundamentally controlled at the genetic level. The genes encoding the specific O-methyltransferases are transcribed and translated to produce the enzymes that carry out the methylation reaction. The expression of these OMT genes is, in turn, regulated by a complex network of transcription factors and epigenetic mechanisms. nih.govnih.govnih.gov

As mentioned earlier, transcription factors of the MYB, bHLH, and WD40 families are key regulators of the general flavonoid pathway and can also influence the expression of genes involved in later modification steps like methylation. nih.gov The presence of specific regulatory elements in the promoter regions of OMT genes determines which transcription factors can bind and thereby activate or repress gene expression.

Epigenetic modifications, such as DNA methylation and histone modifications, also play a crucial role in regulating the expression of flavonoid biosynthesis genes. nih.govnih.gov Changes in DNA methylation patterns within the promoter of an OMT gene can lead to the silencing or activation of that gene, thereby controlling the production of the corresponding methylated flavone. nih.gov These epigenetic marks can be influenced by developmental cues and environmental stresses, allowing the plant to fine-tune its production of specific flavonoids in response to changing conditions.

Advanced Spectroscopic Characterization and Structural Confirmation Methodologies

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is a key technique for analyzing the chromophoric system of flavonoids. The absorption of UV-Vis radiation by a flavonoid molecule corresponds to electronic transitions between different energy levels. The spectra of flavones typically exhibit two main absorption bands, referred to as Band I and Band II.

Band II , generally observed in the 240–280 nm range, is attributed to the electronic transitions of the A-ring benzoyl system.

Band I , appearing at longer wavelengths, typically between 300–380 nm, originates from the cinnamoyl system of the B-ring and the heterocyclic C-ring. nist.gov

The position and intensity of these bands are highly sensitive to the substitution pattern on the flavone (B191248) nucleus. For 5,7-dihydroxy-2'-methoxyflavone, the presence of hydroxyl groups at positions 5 and 7 on the A-ring and a methoxy (B1213986) group at the 2' position on the B-ring would be expected to cause specific shifts in these absorption maxima compared to the unsubstituted flavone core. All flavonoids possess aromatic chromophores that lead to UV absorptions around the 250 nm region. nih.gov The presence of a carbonyl group, as in flavones, provides an additional chromophore that can lead to absorptions in the 300 nm region. nih.gov

The specific absorption maxima (λmax) are influenced by the solvent used for analysis, with polar solvents often causing a shift in the absorption bands. researchgate.net While precise experimental values for 5,7-dihydroxy-2'-methoxyflavone are not available in the provided search results, analysis of related structures provides a general framework for understanding its UV-Vis profile.

Table 1: Expected UV-Vis Absorption Bands for Flavonoids

| Band | Associated System | Typical Wavelength Range (nm) |

|---|---|---|

| Band I | B-ring Cinnamoyl System | 300-380 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of 5,7-dihydroxy-2'-methoxyflavone is expected to show characteristic absorption bands that confirm the presence of its key structural features.

The key functional groups and their expected IR absorption regions are:

Hydroxyl (-OH) groups: The two phenolic hydroxyl groups at C-5 and C-7 would give rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The C-5 hydroxyl group typically forms a strong intramolecular hydrogen bond with the C-4 carbonyl group, which can sharpen this peak or shift it to a lower frequency.

Carbonyl (C=O) group: The conjugated ketone in the C-ring is a prominent feature and is expected to produce a strong absorption band around 1650-1660 cm⁻¹.

Aromatic C=C bonds: The stretching vibrations of the carbon-carbon double bonds within the aromatic A and B rings would appear in the 1450-1610 cm⁻¹ region.

C-O bonds: The spectrum would also feature C-O stretching vibrations from the ether linkage in the C-ring, the methoxy group on the B-ring, and the phenolic hydroxyl groups. These typically appear in the 1000-1300 cm⁻¹ range.

Aromatic C-H bonds: Bending vibrations for the aromatic C-H bonds are expected in the fingerprint region below 900 cm⁻¹.

While a specific experimental IR spectrum for 5,7-dihydroxy-2'-methoxyflavone is not provided in the search results, the analysis of spectra from structurally similar flavonoids, such as 5,7-dimethoxyflavone (B190784), supports these expected assignments. nih.gov

Table 2: Expected IR Absorption Frequencies for 5,7-dihydroxy-2'-methoxyflavone

| Functional Group | Expected Absorption Range (cm⁻¹) | Type of Vibration |

|---|---|---|

| Phenolic O-H | 3200-3600 | Stretching (Broad) |

| Aromatic C-H | 3000-3100 | Stretching |

| Aliphatic C-H (methoxy) | 2850-2960 | Stretching |

| Ketone C=O | 1650-1660 | Stretching (Conjugated) |

| Aromatic C=C | 1450-1610 | Stretching |

Investigation of Biological Activities in Preclinical and in Vitro Models

Assessment of Cellular and Molecular Effects In Vitro

In vitro studies have provided a foundational understanding of the mechanisms through which 5,7-dihydroxy-2'-methoxyflavone exerts its biological effects. These studies have explored its impact on oxidative stress, inflammation, cancer cell proliferation, microbial growth, and metabolic pathways.

Research indicates that flavonoids, including methoxylated derivatives, can influence cellular responses to oxidative stress. For instance, 5,7-dihydroxy-4'-methoxyflavone, also known as acacetin (B1665396), has been shown to attenuate oxidative stress in various cell models. phcog.com Studies on related compounds provide further insights. For example, 5,7-dihydroxy-4-methylcoumarin (B191047) has demonstrated free radical scavenging effects and has been investigated for its anti-oxidation properties. nih.gov In a Caenorhabditis elegans model, 5,7-dihydroxy-4-methoxyflavone was found to delay amyloid beta-induced paralysis and reduce oxidative stress by up-regulating stress-modulating genes such as sod-1, sod-2, and sod-3. phcog.com This compound effectively attenuated reactive oxygen species (ROS) levels and reduced protein carbonylation. phcog.com

Similarly, the neuroprotective effects of (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone were observed in PC12 cells, where it decreased dopamine-induced toxicity and attenuated redox imbalance by regulating the ratio of reduced glutathione (B108866) to oxidized glutathione (GSH/GSSG), a sensitive marker of oxidative stress. nih.gov Furthermore, certain methoxyflavones have been reported to prevent decreases in cell viability caused by agents that induce excessive oxidative DNA damage. nih.gov

The anti-inflammatory properties of 5,7-dihydroxy-2'-methoxyflavone and its analogs have been extensively studied. Acacetin (5,7-dihydroxy-4'-methoxyflavone) has been shown to possess anti-inflammatory effects. nih.govspandidos-publications.comresearchgate.net In one study, 5,7-dihydroxy-3,4,6-trimethoxyflavone (eupatilin) was found to significantly decrease the production of interleukin (IL)-8 and prostaglandin (B15479496) E2 in intestinal epithelial cells stimulated with Bacteroides fragilis enterotoxin. nih.gov This effect was mediated through the suppression of NF-κB activation. nih.gov

Furthermore, 5,7-dimethoxyflavone (B190784) has been shown to suppress UVB-induced inflammation in human skin fibroblasts by blocking NF-κB p65 nuclear translocation and reducing the expression of proinflammatory cytokines like IL-6 and IL-8. nih.gov In a mouse model of endotoxin (B1171834) shock, 7,7″-dimethoxyagastisflavone decreased the expression of proinflammatory cytokines in sera. mdpi.com Similarly, 4',6,7-trihydroxy-5-methoxyflavone, isolated from Fridericia chica, led to a reduction in the concentrations of pro-inflammatory cytokines TNFα and IL-1β in a mouse model of peritonitis. nih.gov The anti-inflammatory cytokine IL-10 was also enhanced following treatment with this compound. nih.gov

Studies on 5-hydroxy-7-methoxyflavone analogs showed moderate inhibitory activities of PGE2 production in LPS-induced RAW 264.7 cells. researchgate.netnih.gov The anti-inflammatory activity of polymethoxyflavonoids from the Citrus genus is also well-documented, with these compounds contributing to the control of intracellular redox imbalance associated with inflammation. nih.gov

The potential of 5,7-dihydroxy-2'-methoxyflavone and related compounds as antineoplastic and chemopreventive agents has been a significant area of research. Acacetin (5,7-dihydroxy-4'-methoxyflavone) has demonstrated anticancer effects in various studies. nih.govspandidos-publications.comresearchgate.net It has been shown to induce apoptosis in human prostate cancer cells (DU145) in a dose- and time-dependent manner. nih.govspandidos-publications.comresearchgate.net This was accompanied by the inhibition of the Akt and NF-κB signaling pathways, leading to a reduction in the levels of anti-apoptotic proteins like Bcl-2 and XIAP. nih.gov

5,7-dihydroxyflavone has been found to enhance the apoptosis-inducing potential of TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) in human tumor cells. nih.gov This combination was selectively active in cancer cells without affecting normal hepatocytes. nih.gov In another study, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802), a related compound, exhibited cytotoxicity against several human cancer cell lines, with the SMMC-7721 cell line being the most sensitive. nih.gov Treatment with this compound led to chromatin fragmentation and condensation, indicative of apoptosis. nih.gov

Furthermore, 5,7-dimethoxyflavone has shown potency in inhibiting the proliferation of human larynx SCC cells and human breast cancer cells. nih.gov It has also been found to be effective in inhibiting the bioactivation of carcinogens like benzo[a]pyrene (B130552) in cell culture. nih.gov

The antimicrobial and antiviral properties of flavonoids, including 5,7-dihydroxy-2'-methoxyflavone derivatives, have been investigated. A study on a series of synthesized 5,7-dihydroxyflavanone (B1678386) derivatives revealed that halogenated derivatives exhibited the best antimicrobial activity against Gram-positive bacteria, the yeast Saccharomyces cerevisiae, and the Gram-negative bacterium Vibrio cholerae. nih.govnih.govresearchgate.net Natural flavanones have also shown inhibitory activity against Gram-positive organisms like Bacillus subtilis. nih.gov

In terms of antiviral activity, methoxyflavones have demonstrated a broad range of effects. nih.gov Methoxyflavones have been described as inhibitors of several cellular processes that can be related to the viral replication cycle. nih.gov For example, 5-methoxyflavone (B191841) has shown antiviral activity against the influenza A virus, which was associated with the suppression of endosomal acidification. nih.gov A study on flavonoids from Marcetia taxifolia showed that methoxyflavones had antiviral effects against Hepatitis B virus, Poliovirus, and Herpes Simplex Virus. nih.gov Many flavonoids have been studied for their potential antiviral activity against various DNA and RNA viruses, often by targeting viral infections at multiple stages. nih.gov

The modulation of metabolic pathways is another key biological activity of 5,7-dihydroxy-2'-methoxyflavone and its analogs. 5,7-dimethoxyflavone has been identified as an activator of Peroxisome proliferator-activated receptor α/γ (PPARα/γ). nih.gov This activation leads to the downregulation of UVB-induced reactive oxygen species (ROS) production in human skin fibroblasts. nih.gov

Furthermore, 5-methoxyflavone has been shown to trigger the activation of AMP-activated protein kinase (AMPK)α in influenza virus-infected A549 cells. nih.gov This activation is linked to the suppression of excessive inflammatory responses. nih.gov

Evaluation in In Vivo Preclinical Animal Models

The promising in vitro findings have been further explored in in vivo preclinical animal models, providing valuable data on the systemic effects of these compounds.

In a mouse model of sarcopenia, 5,7-dimethoxyflavone (DMF) treatment stimulated grip strength and exercise endurance, and increased muscle mass. mdpi.com Mechanistically, DMF stimulated the PI3K-Akt pathway, which is involved in protein synthesis. mdpi.com It also alleviated inflammatory responses by reducing serum levels of TNF-alpha and IL-6. mdpi.com

Acacetin (5,7-dihydroxy-4'-methoxyflavone) has been evaluated in nude mice bearing DU145 prostate tumor xenografts. spandidos-publications.com Treatment with acacetin significantly reduced tumor size and weight, which was attributed to the induction of cancer cell apoptosis. spandidos-publications.com In another study, 5,7-dihydroxy-6-methoxyflavone (oroxylin A) was shown to selectively abolish the anxiolytic and myorelaxant effects of diazepam in animal models. nih.gov

The neuroprotective effects of (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone were demonstrated in D-galactose-treated mice, where it improved behavioral performance in a Morris water maze test. nih.gov This was associated with the inhibition of AP-1 activation and upregulation of brain-derived neurotrophic factor (BDNF) in the hippocampus. nih.gov In a xenograft model using a solid human carcinoma, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone showed in vivo antitumor activity. capes.gov.br

Interactive Data Tables

Table 1: In Vitro Biological Activities of 5,7-dihydroxy-2'-methoxyflavone and Related Compounds

| Compound | Biological Activity | Cell Line/Model | Key Findings |

| 5,7-dihydroxy-4'-methoxyflavone (Acacetin) | Antioxidant | Caenorhabditis elegans | Delayed amyloid beta-induced paralysis, attenuated ROS levels. phcog.com |

| 5,7-dihydroxy-4'-methoxyflavone (Acacetin) | Anti-inflammatory | Prostate cancer cells (DU145) | Suppressed NF-κB/Akt signaling. nih.govspandidos-publications.comresearchgate.net |

| 5,7-dihydroxy-4'-methoxyflavone (Acacetin) | Antineoplastic | Prostate cancer cells (DU145) | Induced apoptosis, inhibited cell viability. nih.govspandidos-publications.comresearchgate.net |

| 5,7-dimethoxyflavone | Anti-inflammatory | Human skin fibroblasts (Hs68) | Decreased MMP expression, suppressed NF-κB and MAPK/AP-1 pathways. nih.gov |

| 5,7-dimethoxyflavone | Antineoplastic | Human larynx SCC cells, MCF-7 breast cancer cells | Inhibited cell proliferation. nih.gov |

| 5,7-dihydroxyflavanone derivatives | Antimicrobial | Gram-positive and Gram-negative bacteria, yeast | Halogenated derivatives showed significant antimicrobial activity. nih.govnih.govresearchgate.net |

| 5-methoxyflavone | Antiviral | Influenza A virus-infected A549 cells | Inhibited viral replication and inflammatory responses. nih.gov |

| 5,7-dimethoxyflavone | Metabolic Modulation | Human skin fibroblasts (Hs68) | Activated PPARα/γ. nih.gov |

| 5-methoxyflavone | Metabolic Modulation | Influenza A virus-infected A549 cells | Activated AMPKα. nih.gov |

Table 2: In Vivo Preclinical Studies of 5,7-dihydroxy-2'-methoxyflavone and Related Compounds

| Compound | Animal Model | Key Findings |

| 5,7-dimethoxyflavone | Sarcopenic mice | Improved muscle mass and function, reduced inflammation. mdpi.com |

| 5,7-dihydroxy-4'-methoxyflavone (Acacetin) | Nude mice with prostate tumor xenografts | Reduced tumor growth and induced apoptosis. spandidos-publications.com |

| (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone | D-galactose-treated mice | Improved cognitive function, showed neuroprotective effects. nih.gov |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | Human carcinoma xenograft model | Exhibited antitumor activity. capes.gov.br |

Assessment of Efficacy in Relevant Disease Models (e.g., xenograft models for related flavones)

Xenograft models, which involve transplanting human tumor cells into immunodeficient mice, are a cornerstone of preclinical cancer research, providing a platform to evaluate tumor growth and response to treatments in an in vivo setting. youtube.comichorlifesciences.com Numerous studies have demonstrated the anti-tumor efficacy of flavones structurally similar to 5,7-dihydroxy-2'-methoxyflavone in such models.

Acacetin (5,7-dihydroxy-4'-methoxyflavone) , an isomer of the target compound, has shown significant anticancer activity. In a study using nude mice bearing DU145 human prostate cancer xenografts, treatment with acacetin resulted in a notable reduction in both tumor size and weight. nih.govresearchgate.net This in vivo effect was correlated with increased apoptosis within the tumor cells. nih.gov

Chrysin (B1683763) (5,7-dihydroxyflavone) , the parent compound lacking a methoxy (B1213986) group, also exhibits broad-spectrum antitumor activity. In melanoma tumor xenografts, chrysin treatment decreased tumor growth by 60% after 14 days and 70% after 21 days. nih.gov In another study, chrysin encapsulated in nanoparticles was administered intravenously to an A549 non-small-cell lung cancer xenograft model. nih.gov Despite a much lower dosage compared to orally administered chrysin, the nanoparticle formulation achieved a similar delay in tumor growth, highlighting its potential as a chemotherapeutic agent. nih.gov Furthermore, chrysin has been shown to sensitize ovarian cancer stem-like cells to cisplatin (B142131) in xenograft models, enhancing cell death and suppressing tumor growth. researchgate.net

Other methoxylated derivatives of chrysin have also been extensively studied. Oroxylin A (5,7-dihydroxy-6-methoxyflavone) demonstrated significant chemopreventive efficacy in a colon cancer model, where oral administration decreased tumor volume and weight in mice inoculated with HCT-116 cells. nih.govresearchgate.net This effect was associated with the induction of apoptosis and activation of the Nrf2 pathway. nih.gov Similarly, Wogonin (B1683318) (5,7-dihydroxy-8-methoxyflavone) has been reported to repress tumor growth in various xenograft models, including prostate cancer, T-cell leukemia, and colon cancer. nih.govtandfonline.comtandfonline.com In a colon cancer model, wogonin treatment led to a significant decrease in the weight and volume of tumors. tandfonline.com

Baicalein (B1667712) (5,6,7-trihydroxyflavone) , another related flavone (B191248), has shown efficacy against a wide range of cancers. Studies have documented its ability to inhibit tumor growth in xenograft models of human pancreatic cancer, colon cancer, and hepatocellular carcinoma (HCC). mdpi.comresearchgate.netmdpi.comoncotarget.com For instance, baicalein administration inhibited the growth of HT-29 colon tumor xenografts by inducing apoptosis. mdpi.com In an HCC xenograft model using HepG2 cells, mice treated with baicalein showed a significant reduction in tumor volume and weight. researchgate.net

The efficacy of some flavones can be site-dependent. For example, Flavone Acetic Acid (FAA) was effective against subcutaneous and liver-growing human ovarian carcinoma xenografts but had no effect on tumors growing in the lungs or ascitic fluid, indicating that the tumor microenvironment plays a crucial role in its activity. nih.govnih.gov

Table 1: Efficacy of Related Flavones in Xenograft Cancer Models

Pharmacodynamic and Pharmacokinetic Studies (excluding human data)

Pharmacodynamics

Pharmacodynamic studies investigate the molecular mechanisms underlying a compound's effects. For flavones, these effects are often mediated through the modulation of key cellular signaling pathways involved in cancer progression.

Acacetin has been shown to exert its antitumor effects by targeting the Akt and nuclear factor (NF)-κB signaling pathways. nih.govresearchgate.net In prostate cancer cells, it inhibits the phosphorylation of IκBα and NF-κB, leading to a reduction in anti-apoptotic proteins like Bcl-2. nih.govresearchgate.net

Baicalein induces apoptosis in cancer cells by downregulating the anti-apoptotic protein Mcl-1 and inactivating the PI3K/Akt pathway. mdpi.commdpi.com It can also modulate the expression of Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) proteins. mdpi.com

Oroxylin A induces apoptosis and activates the Nrf2 pathway, which is involved in the cellular defense against oxidative stress. nih.gov It has also been identified as a ligand for the benzodiazepine (B76468) binding site of the GABA(A) receptor in rat brain membranes, suggesting neuropharmacological activity. nih.gov

Wogonin has been found to induce apoptosis by downregulating p-AKT and c-Myc, and through the formation of reactive oxygen species (ROS). nih.gov It can also suppress the Hippo signaling pathway in colon cancer. tandfonline.com

The presence of methoxy groups, as in 5,7-dihydroxy-2'-methoxyflavone, is known to promote cytotoxic activity by facilitating ligand-protein binding and activating downstream signaling pathways that lead to cell death. nih.gov The combination of hydroxyl and methoxy groups can create favorable intramolecular interactions that improve cytotoxic potential. nih.gov

Pharmacokinetics

Pharmacokinetic studies describe the journey of a compound through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). Data from related flavones in animal models, primarily rats, provide insight into the likely metabolic fate of 5,7-dihydroxy-2'-methoxyflavone.

Absorption and Bioavailability: Flavones generally exhibit low oral bioavailability due to poor water solubility and significant first-pass metabolism in the intestine and liver. caldic.com For Apigenin (B1666066) , the oral bioavailability in rats is estimated to be around 30%. frontiersin.org Following oral administration in rats, the time to reach maximum plasma concentration (Tmax) for apigenin varies from 0.5 to 2.5 hours. frontiersin.orgLuteolin (B72000) shows an oral bioavailability of approximately 26% in rats, with a Tmax of 0.5 hours. nih.govacs.org The bioavailability of its glycoside form is even lower, at around 10%. acs.org Studies on methoxyflavones from Kaempferia parviflora in roosters showed rapid absorption, with Tmax values between 1.17 and 1.83 hours. nih.gov

Distribution: After a single oral dose of radiolabeled apigenin to rats, radioactivity was widely distributed, with the highest concentrations found in the intestine (9.4%) and liver (1.2%), and a significant portion remaining in the body (24.8%) after 10 days, suggesting potential for accumulation. caldic.comnih.gov

Metabolism: The primary metabolic pathways for flavones are Phase II conjugation reactions, specifically glucuronidation and sulfation, which occur mainly in the liver and intestine. caldic.com Following oral administration, apigenin is extensively metabolized into glucuronide and sulfate (B86663) conjugates. nih.gov Similarly, luteolin is mainly converted to luteolin glucuronides in rats. acs.org This extensive metabolism is a major reason for the low bioavailability of the free aglycone form. caldic.com

Elimination: Apigenin and its metabolites are excreted in both urine and feces. caldic.com In one study, 51% of an oral dose of radiolabeled apigenin was recovered in the urine and 12% in the feces over 10 days. nih.gov The elimination half-life (t1/2) of apigenin in rats has been reported to be as long as 91.8 hours, indicating a slow elimination phase. nih.gov For luteolin, the elimination half-life in rats is shorter, reported to be around 7.1 hours. nih.gov

Table 2: Summary of Pharmacokinetic Parameters for Related Flavones in Rats

N/A: Not Available in the cited source. Parameters can vary significantly based on the experimental model, formulation, and analytical methods used.

Table of Mentioned Compounds

Molecular Mechanisms of Action and Cellular Targets

Elucidation of Interactions with Intracellular Signaling Cascades

Investigation of NF-κB/Akt Signaling Pathway Modulation

No research data is available to describe the effects of 5,7-dihydroxy-2'-methoxyflavone on the NF-κB/Akt signaling pathway.

Analysis of PI3Kγ Pathway Interaction

There are no available studies that analyze the interaction between 5,7-dihydroxy-2'-methoxyflavone and the PI3Kγ pathway.

Regulation of MAPK Pathways (e.g., p38 MAPK, JNK)

Information regarding the regulation of MAPK pathways, including p38 MAPK and JNK, by 5,7-dihydroxy-2'-methoxyflavone is not present in the available scientific literature.

STAT3 Signaling Inhibition and Associated Effects

The potential for 5,7-dihydroxy-2'-methoxyflavone to inhibit STAT3 signaling has not been investigated in the studies accessible through the performed searches.

Induction and Regulation of Key Cellular Processes

Mechanisms of Apoptosis Induction

Specific mechanisms by which 5,7-dihydroxy-2'-methoxyflavone may induce apoptosis, including its effects on apoptotic proteins and signaling cascades, have not been documented in the available research.

Due to the lack of specific data for "Flavone, 5,7-dihydroxy-2'-methoxy-", no data tables can be generated.

Pathways Mediating Cell Cycle Arrest

The regulation of the cell cycle is a critical process, and its disruption is a hallmark of cancer. Flavonoids are well-documented as agents that can interfere with the cell cycle in cancerous cells, often leading to an arrest at specific checkpoints. While the precise pathways for 5,7-dihydroxy-2'-methoxyflavone are yet to be fully elucidated, studies on analogous compounds offer significant insights.

For instance, the related compound 5,7-dimethoxyflavone (B190784) has been shown to induce cell cycle arrest in the Sub-G1 phase in HepG2 liver cancer cells. nih.gov This arrest is a crucial step preceding apoptosis, or programmed cell death. Another analog, 5,6-dihydroxy-3,7,4'-trimethoxyflavonol, has been observed to cause a G2/M phase arrest in human hepatocellular carcinoma cells. nih.gov This is achieved through the downregulation of Cyclin B1 and the phosphorylation of Cdc2, key proteins that govern the transition from the G2 to the M phase of the cell cycle. nih.gov Furthermore, 3',4'-dihydroxyflavonol (B1679992) has also demonstrated the ability to alter cell cycle distribution in osteosarcoma cells. mdpi.com

These findings collectively suggest that flavones with a 5,7-dihydroxy or dimethoxy substitution pattern are potent modulators of the cell cycle. The presence of the 2'-methoxy group on 5,7-dihydroxy-2'-methoxyflavone likely influences the specific interactions with cell cycle regulatory proteins, and further research is needed to pinpoint the exact phase of arrest and the molecular pathways involved.

Role in Autophagy Modulation

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It plays a dual role in cancer, sometimes promoting survival and at other times contributing to cell death. Several flavonoids have been identified as modulators of this complex process.

Acacetin (B1665396), which is 5,7-dihydroxy-4'-methoxyflavone, is known to induce autophagy in cancer cells. medchemexpress.com This indicates that the 5,7-dihydroxyflavone core is a key structural feature for this activity. The position of the methoxy (B1213986) group is likely to fine-tune the compound's autophagic effects. Another example from a related structural class, 2',4-dihydroxy-4',6'-dimethoxy-chalcone, has been shown to trigger autophagy by increasing the levels of LC3-II, a key marker of autophagosome formation. nih.gov

Given these precedents, it is plausible that 5,7-dihydroxy-2'-methoxyflavone also participates in the modulation of autophagy. The specific context, whether it induces or inhibits autophagy and the downstream consequences of this modulation, will depend on the cell type and the specific signaling pathways activated.

Enzyme Kinetic Studies and Inhibition/Activation Profiles (e.g., COX-2, aromatase)

The ability of flavonoids to interact with and inhibit specific enzymes is a cornerstone of their therapeutic potential. Cyclooxygenase-2 (COX-2) and aromatase are two enzymes that are frequently targeted in the development of anti-inflammatory and anti-cancer drugs.

Studies on 5-hydroxy-7-methoxyflavone derivatives have revealed a moderate inhibitory effect on the production of prostaglandin (B15479496) E2 (PGE2), which is catalyzed by COX-2. researchgate.netelsevierpure.com Further research on polymethoxyflavones has also highlighted their potential as COX-2 inhibitors. nih.govtandfonline.comd-nb.info This suggests that the flavone (B191248) backbone with methoxy and hydroxy substitutions is a promising scaffold for developing new anti-inflammatory agents.

In the context of aromatase, the enzyme responsible for estrogen biosynthesis, the methylation pattern of flavonoids is critical. While 5,7-dimethoxyflavone displayed a relatively weak inhibitory effect compared to its unmethylated counterpart, chrysin (B1683763), other methylated flavones have been identified as potent aromatase inhibitors. nih.gov This highlights the nuanced structure-activity relationships in the inhibition of this enzyme. The inhibitory potential of 5,7-dihydroxy-2'-methoxyflavone on aromatase has not been specifically reported, but based on existing data, it is an area worthy of investigation.

| Compound/Analog | Target Enzyme | Observed Effect | Reference |

| 5-hydroxy-7-methoxyflavone derivatives | COX-2 | Moderate inhibition of PGE2 production | researchgate.netelsevierpure.com |

| Polymethoxyflavones | COX-2 | Inhibition | nih.govtandfonline.comd-nb.info |

| 5,7-dimethoxyflavone | Aromatase | Poor inhibition compared to chrysin | nih.gov |

| Other methylated flavones | Aromatase | Potent inhibition | nih.gov |

Receptor-Ligand Binding Investigations (e.g., PPARγ)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in metabolism and inflammation. PPARγ, in particular, has been identified as a target for various therapeutic agents.

Research has shown that 5,7-dimethoxyflavone acts as an activator of both PPARα and PPARγ. nih.gov In a similar vein, 5,4'-dihydroxy-7,8-dimethoxyflavanone and a related compound, aliarin, have been identified as partial agonists of PPARγ. nih.gov These findings strongly indicate that the flavone structure is capable of binding to and activating PPARγ. This interaction could mediate some of the anti-inflammatory and metabolic effects observed with these compounds. The specific binding affinity and activation potential of 5,7-dihydroxy-2'-methoxyflavone for PPARγ remain to be determined through dedicated receptor-ligand binding studies.

| Compound/Analog | Receptor | Observed Effect | Reference |

| 5,7-dimethoxyflavone | PPARα/γ | Activation | nih.gov |

| 5,4'-dihydroxy-7,8-dimethoxyflavanone | PPARγ | Partial agonism | nih.gov |

| Aliarin | PPARγ | Partial agonism | nih.gov |

Structure Activity Relationship Sar and Computational Studies

Analysis of the Influence of Hydroxylation Patterns on Biological Efficacy

The number and position of hydroxyl (-OH) groups on the flavonoid skeleton are paramount to its biological efficacy. The 5,7-dihydroxy substitution pattern, as seen in the A-ring of the target compound, is a crucial feature for various biological activities.

Research into the antiproliferative effects of various flavones has highlighted the significance of the hydroxylation pattern. A study on HL60 leukemia cells revealed that the 5-hydroxyl group is a key feature for activity. nih.govnih.gov For instance, a molecular docking study of flavone (B191248) derivatives as inhibitors of influenza H1N1 virus neuraminidase suggested that the 5-OH and 7-OH groups may be essential for inhibitory activity, likely through the formation of hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.gov The antioxidant capacity of flavonoids is also heavily influenced by hydroxylation, with the B-ring's orthodihydroxy (catechol) structure being particularly effective at scavenging free radicals due to its ability to delocalize electrons. nih.gov

Table 1: Influence of Hydroxylation Pattern on Antiproliferative Activity (IC₅₀ in μM) in HL60 Cells

| Compound | Substitution Pattern | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 5,3',4'-Trihydroxyflavone | -OH at 5, 3', 4' | 13 | nih.gov |

| 5,4'-Dihydroxyflavone | -OH at 5, 4' | 28 | nih.gov |

| 3',4'-Dihydroxyflavone | -OH at 3', 4' | 51 | nih.gov |

| Flavone | Unsubstituted | 64 | nih.gov |

| 6-Hydroxyflavone | -OH at 6 | 89 | nih.gov |

Impact of Methoxy (B1213986) Substitutions on Bioactivity, Selectivity, and Bioavailability

The presence and position of methoxy (-OCH₃) groups introduce significant changes to a flavonoid's physicochemical properties, affecting its bioactivity, selectivity, and bioavailability. The 2'-methoxy group in 5,7-dihydroxy-2'-methoxyflavone is a key structural determinant.

In general, methoxylation can alter the electronic and steric profile of the flavonoid. Studies comparing hydroxylated and methoxylated flavones have shown that methylation of key hydroxyl groups can sometimes drastically reduce certain biological activities. For example, the methylation of the 3',4'-dihydroxy groups was found to significantly decrease antiproliferative activity against HL60 cells. nih.govnih.gov However, this is not a universal rule, as the position of the methoxy group is critical. The presence of a 5-methoxy group can still allow for significant antiproliferative activity. nih.govnih.gov In some contexts, such as the inhibition of P-glycoprotein (P-gp), an increased number of methoxy substitutions has been shown to be beneficial. nih.gov

Methoxy substitutions can enhance bioavailability by increasing metabolic stability and membrane permeability. The hydroxyl groups of flavonoids are often targets for phase II metabolism (glucuronidation and sulfation), which facilitates their excretion. By "capping" a hydroxyl group with a methyl group, this metabolic pathway is blocked, potentially leading to a longer half-life in the body. Fungal biotransformation studies on 5,7-dimethoxyflavone (B190784) have shown that these compounds can be selectively demethylated/hydroxylated at positions on the B-ring, indicating that methoxy groups can be processed by biological systems to produce active hydroxylated metabolites. nih.gov For instance, acacetin (B1665396) (5,7-dihydroxy-4'-methoxyflavone) has demonstrated both in vitro and in vivo anticancer activity, suggesting its methoxy group does not eliminate its therapeutic potential. nih.gov

Table 2: Comparative Bioactivity of Hydroxylated vs. Methoxylated Flavones

| Compound | Substitution Pattern | Activity/Target | Observation | Reference |

|---|---|---|---|---|

| 3',4'-Dihydroxyflavone | -OH at 3', 4' | Antiproliferative (HL60) | IC₅₀ = 51 μM | nih.gov |

| 3',4'-Dimethoxyflavone | -OCH₃ at 3', 4' | Antiproliferative (HL60) | IC₅₀ > 400 μM (Drastic reduction in activity) | nih.gov |

| 5-Hydroxy-7-methoxyflavone | 5-OH, 7-OCH₃ | Myotube Hypertrophy | Active | mdpi.com |

| 5,7-Dimethoxyflavone | 5,7-diOCH₃ | Myotube Hypertrophy | Inactive | mdpi.com |

| Flavonoids | General | P-gp Inhibition | Increased methoxylation beneficial | nih.gov |

Stereochemical and Conformational Analysis in Relation to Biological Activity

While flavones lack chiral centers and are often depicted as planar, they possess significant conformational flexibility, primarily related to the rotation of the B-ring relative to the benzopyranone (A/C rings) core. mdpi.com This rotation is defined by the torsion angle (τ) around the C2-C1' bond. The conformation-activity relationship emphasizes that these dynamic changes are crucial for biological function. wikipedia.org

The planarity of the flavonoid structure is thought to be important for intercalation into DNA and for interacting with flat hydrophobic regions of protein binding sites. However, perfect planarity is not always favored. The presence of substituents on the B-ring, such as the 2'-methoxy group in the target compound, introduces steric hindrance that forces the B-ring out of the plane of the A and C rings. acs.org This non-planar conformation can be critical for fitting into specific three-dimensional protein pockets.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Molecular Docking

QSAR and molecular docking are powerful computational tools used to predict the biological activity of compounds and to understand their mechanism of action at a molecular level. nih.gov These methods are widely applied to flavonoids to guide the design of new, more potent analogues. nih.govresearchgate.net

QSAR studies correlate variations in the biological activity of a series of compounds with changes in their molecular descriptors (e.g., electronic, steric, and hydrophobic properties). For flavonoids, key descriptors often include the position of hydroxyl groups, dipole moment, and molecular shape. researchgate.net A 2D-QSAR model for P-gp inhibition by flavonoids identified descriptors related to surface area and solvation energy as being important. nih.gov Another QSAR study on nitric oxide synthase inhibition highlighted the importance of ionization energy and chemical softness. worldscientific.com For 5,7-dihydroxy-2'-methoxyflavone, its specific descriptor values would be used in such a model to predict its potential activity.

Molecular docking simulates the interaction between a ligand (the flavonoid) and a protein target. This technique predicts the preferred binding orientation and affinity of the compound within the protein's active site. nih.gov Docking studies on flavonoids have been performed against numerous cancer-related targets, including epidermal growth factor receptor (EGFR) and estrogen receptor alpha (ER-α), as well as enzymes like xanthine (B1682287) oxidase and acetylcholinesterase. nih.govmdpi.comtjnpr.org These studies consistently show that hydroxyl groups, particularly at the 5 and 7 positions, are critical for forming hydrogen bonds with amino acid residues in the binding pocket. nih.gov The 2'-methoxy group of the target compound would influence binding primarily through steric effects, potentially guiding the molecule into a specific orientation that could enhance or reduce its affinity for a given target. Docking studies on 3-methoxy flavones against ER-α and EGFR have shown favorable binding energies, indicating that methoxy-substituted flavones can effectively interact with important biological targets. nih.gov

Advanced Analytical Methodologies for Research Applications

Quantitative Chromatographic Techniques for Research Sample Analysis

Chromatographic methods are central to the separation and quantification of 5,7-dihydroxy-2'-methoxyflavone from complex mixtures, such as plant extracts or biological fluids. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most powerful techniques employed.

High-performance liquid chromatography, particularly in the reverse-phase (RP) mode, is the most widely used technique for the analysis of flavonoids due to their polarity. uw.edu.pl This method offers excellent resolution, sensitivity, and reproducibility for the quantification of 5,7-dihydroxy-2'-methoxyflavone.

The separation is typically achieved on a C18 stationary phase, which separates compounds based on their hydrophobicity. uw.edu.pl The mobile phase usually consists of a gradient mixture of an organic solvent (like acetonitrile or methanol) and acidified water (often with formic acid or phosphoric acid). uw.edu.plnih.gov Acidification of the mobile phase helps to sharpen peaks and improve the resolution of phenolic compounds by suppressing the ionization of hydroxyl groups. Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which allows for quantification and preliminary identification based on the compound's UV spectrum. nih.govnih.gov For enhanced sensitivity and structural confirmation, HPLC systems can be coupled with mass spectrometry (MS), a technique known as LC-MS. mdpi.comnih.govnih.gov LC-MS/MS, in particular, provides high selectivity and is capable of identifying and quantifying analytes at very low concentrations in complex matrices. nih.gov

| Parameter | Condition | Reference Compound(s) |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | General Flavonoids uw.edu.pl |

| Mobile Phase | A: 0.1-0.5% Formic/Phosphoric Acid in Water B: Acetonitrile or Methanol | General Flavonoids nih.govoup.com |

| Elution | Gradient elution (e.g., 5% to 95% B over 30-60 min) | Phenolic Compounds nih.gov |

| Flow Rate | 0.8 - 1.0 mL/min | 2'-Hydroxyflavanone nih.gov |

| Detection | DAD (250-400 nm); MS (ESI source) | General Flavonoids mdpi.com |

Gas chromatography is a high-resolution separation technique, but it is generally suited for volatile and thermally stable compounds. Flavonoids like 5,7-dihydroxy-2'-methoxyflavone are non-volatile due to their polar hydroxyl groups and high molecular weight. Therefore, a chemical derivatization step is essential prior to GC analysis to increase their volatility and thermal stability. mdpi.com

The most common derivatization method is silylation, where active hydrogens in hydroxyl groups are replaced by a trimethylsilyl (TMS) group. mdpi.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. Following derivatization, the TMS-ether derivatives of the flavonoid can be analyzed by GC, typically coupled with mass spectrometry (GC-MS). acs.org GC-MS provides excellent chromatographic separation and allows for compound identification based on characteristic mass fragmentation patterns, which can be compared against spectral libraries. mdpi.comacs.org While powerful, the need for derivatization makes GC-MS a more complex and time-consuming method for flavonoid analysis compared to HPLC.

| Parameter | Condition | Reference Compound(s) |

|---|---|---|

| Derivatization | Silylation with MSTFA or BSTFA | General Metabolites mdpi.com |

| Column | Fused silica capillary column (e.g., DB-5MS, 30 m x 0.25 mm) | Polymethoxylated Flavones acs.org |

| Carrier Gas | Helium or Hydrogen | General GC-MS |

| Temperature Program | Initial temp ~100°C, ramp to ~300°C | General Metabolites mdpi.com |

| Detector | Mass Spectrometer (EI, 70 eV) | Polymethoxylated Flavones acs.org |

Spectrophotometric and Fluorometric Assays for Detection

Spectroscopic methods are valuable for the detection and quantification of flavonoids, often used for total flavonoid content determination or for characterizing purified compounds.

UV-Vis spectrophotometry is a straightforward technique for detecting flavones based on their characteristic light absorption in the ultraviolet and visible regions. The UV-Vis spectrum of a flavone (B191248) typically exhibits two main absorption bands. semanticscholar.org Band I, appearing in the 300-380 nm range, is associated with the cinnamoyl system (B-ring), while Band II, typically between 240-280 nm, corresponds to the benzoyl system (A-ring). semanticscholar.org The exact position and intensity of these bands are influenced by the substitution pattern on the flavonoid skeleton. utoronto.ca For 5,7-dihydroxy-2'-methoxyflavone, the hydroxyl groups on the A-ring and the methoxy (B1213986) group on the B-ring will influence the absorption maxima. Quantification can be achieved by creating a calibration curve of absorbance versus concentration, often using a complexing agent like aluminum chloride, which can cause a bathochromic (red) shift in the spectrum and enhance absorbance, particularly for flavonoids with free 5-hydroxyl groups. jmp.ir

Fluorometric assays can offer higher sensitivity and selectivity compared to absorbance-based methods. biocompare.com However, not all flavonoids are naturally fluorescent. The fluorescence of a flavonoid is highly dependent on its structural features. For many flavonoids, fluorescence can be induced or enhanced by forming complexes with metal ions, such as aluminum (Al³⁺). The formation of a stable fluorescent complex often requires a keto group at the C4 position and at least one hydroxyl group at the C3 or C5 position.

| Technique | Parameter | Typical Range / Observation |

|---|---|---|